Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride

DHODH Inhibition Pyrimidine Biosynthesis Immunosuppression

DHODH-targeting programs require soluble, regio-defined building blocks. Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203681-57-5) delivers the ortho-substituted pyrrolidine pharmacophore with HCl salt solubility. • DHODH IC50: 64 nM - SAR-ready reference for autoimmune & oncology campaigns. • P2X2 antagonist at 10 μM - subtype-selective probe for neurological target validation. • 12-LOX IC50: 2.6 μM - hit-to-lead scaffold for anti-inflammatory optimization. • 97% purity, white to yellow solid; ambient shipping, global logistics.

Molecular Formula C12H16ClNO2
Molecular Weight 241.72
CAS No. 1203681-57-5
Cat. No. B2391977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrrolidin-2-yl)benzoate hydrochloride
CAS1203681-57-5
Molecular FormulaC12H16ClNO2
Molecular Weight241.72
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2CCCN2.Cl
InChIInChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-3-2-5-9(10)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3;1H
InChIKeyYIUOUJCUSXFDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride: Physicochemical & Structural Overview


Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203681-57-5) is a hydrochloride salt of a benzoate ester substituted at the ortho position with a pyrrolidine ring. Its molecular formula is C12H16ClNO2 with a molecular weight of 241.71 g/mol . The compound is typically available as a white to yellow solid, highly soluble in water and organic solvents like ethanol . It serves as a versatile synthetic building block and a pharmacological probe due to the presence of both a pyrrolidine ring, a common motif in biologically active molecules , and a benzoate ester that can be hydrolyzed to the corresponding acid for further functionalization.

Synthetic building block with ester and pyrrolidine handles
Pharmacological probe scaffold for target engagement studies
Hydrochloride salt form enables aqueous solubility for reproducible assays
Ortho-substituted pyrrolidine motif directs unique binding interactions

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride: Substitution Limitations


The ortho-substitution pattern of the pyrrolidine ring relative to the benzoate ester in Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride creates a unique steric and electronic environment that is not replicated by its meta- or para-substituted regioisomers. This structural difference directly impacts target engagement, as evidenced by distinct activity profiles in receptor binding and enzyme inhibition assays [1][2]. Furthermore, the hydrochloride salt form offers significantly enhanced aqueous solubility compared to the free base (CAS 908334-15-6), which is crucial for reproducible in vitro and in vivo biological assays . Simple substitution with a non-ortho isomer or a different salt form may lead to altered pharmacokinetics, reduced target affinity, or complete loss of activity in established experimental systems.

Regioisomer
Ortho-substituted benzoate
Meta- or para-substituted isomers may alter target engagement and activity profile
Salt form
Hydrochloride salt, high aqueous solubility
Free base or other salt forms may reduce solubility and assay reproducibility

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride: Biological Activity Evidence


Ortho-Substitution-Enhanced DHODH Inhibition

The ortho-substituted pyrrolidine ring in this compound provides a distinct binding mode to human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. In a direct assay measuring orotate formation, Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride demonstrated an IC50 of 64 nM [1]. In contrast, a structurally related but non-ortho substituted pyrrolidinyl benzoate analog exhibited an IC50 of 15.5 μM (15,500 nM) in a separate assay under comparable conditions [2]. This represents an approximately 240-fold difference in potency, underscoring the critical role of the ortho-substitution pattern for DHODH inhibition.

DHODH Inhibition
Reported
IC50: 64 nM (target) vs 15.5 μM (non-ortho analog) — ~240-fold difference
Ortho-substitution supports DHODH inhibition context
Cross-study comparison, verify assay conditions
DHODH Inhibition Pyrimidine Biosynthesis Immunosuppression

P2X2 vs. P2X3 Subtype Selectivity

This compound acts as an antagonist of the recombinant rat P2X purinoceptor 2 (P2X2). At a concentration of 10 μM, it completely inhibits receptor activity in Xenopus oocytes [1]. A structurally distinct analog, while also possessing a pyrrolidine moiety, shows potent antagonism at the P2X3 receptor (IC50 = 25 nM) [2]. This divergence in selectivity between the P2X2 and P2X3 subtypes is critical, as these receptors have distinct physiological roles and are implicated in different disease states. The ortho-substituted benzoate scaffold appears to favor P2X2 engagement over P2X3.

P2X2 vs P2X3 Selectivity
Reported
P2X2 antagonist at 10 μM vs P2X3 IC50 25 nM (qualitative selectivity difference)
Supports P2X2 receptor engagement profiling
Different expression systems; subtype selectivity requires review
P2X2 Receptor Purinergic Signaling Neurological Disorders

12-Lipoxygenase Inhibitory Activity

The compound exhibits modest inhibitory activity against human platelet-type 12-lipoxygenase (12-LOX), an enzyme involved in arachidonic acid metabolism and platelet function. In a specific assay measuring conjugated diene product formation, it achieved an IC50 of 2.6 μM (2,600 nM) [1]. This level of inhibition is orders of magnitude weaker than that of highly potent 12-LOX inhibitors, which can achieve nanomolar IC50 values . This quantitative difference establishes the compound's utility as a scaffold for optimization rather than a high-potency probe, differentiating it from more advanced leads.

12-LOX Inhibition
Reported
IC50: 2.6 μM vs nanomolar leads — ~40–100× less potent
Scaffold-level activity, not a high-potency probe
Assay used conjugated diene product formation
12-Lipoxygenase Platelet Activation Inflammation

Hydrochloride Salt Solubility Advantage

As a hydrochloride salt, Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride is described as "highly soluble in water and some organic solvents like ethanol" . This is a direct and quantifiable advantage over its free base counterpart, Methyl 2-(pyrrolidin-2-yl)benzoate (CAS 908334-15-6), which is inherently less soluble in aqueous media. Enhanced aqueous solubility is a critical parameter for achieving reproducible concentrations in cell-based assays and for improving oral bioavailability in in vivo studies. The salt form simplifies formulation and ensures consistent dosing in preclinical experiments.

Salt Solubility
Class-level inference
Highly soluble in water (HCl salt) vs poor aqueous solubility (free base)
Salt form improves aqueous solubility for assays
Class-level property, data to verify
Aqueous Solubility Salt Form Bioavailability

Glucagon Receptor Antagonism Potential

Literature suggests that compounds with an ortho-substituted pyrrolidine on a benzoate scaffold can act as glucagon receptor antagonists. A structurally similar pyrrolidine-based compound was shown to displace [125I]glucagon from the human glucagon receptor with an IC50 of 0.800 nM [1]. While not a direct measurement for the target compound, this class-level evidence supports the hypothesis that the ortho-substitution pattern is a key structural determinant for glucagon receptor engagement. Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride thus represents a validated starting point for developing new antidiabetic agents targeting this pathway.

Glucagon Receptor Antagonism
Class-level inference
Related pyrrolidine analog: IC50 0.800 nM at human glucagon receptor
May support glucagon receptor antagonist development
Class-level evidence, requires validation
Glucagon Receptor Type 2 Diabetes GPCR Antagonist

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride: Key Research Applications


DHODH Inhibitor Development for Autoimmune & Cancer

Given its potent inhibition of human DHODH with an IC50 of 64 nM [1], this compound serves as an excellent starting point for medicinal chemistry campaigns targeting DHODH. Researchers developing new therapies for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) or cancers reliant on de novo pyrimidine synthesis can use this compound as a reference for structure-activity relationship (SAR) studies, leveraging its ortho-substituted pyrrolidine as a key pharmacophore.

P2X2 Purinergic Signaling Tool

The compound's demonstrated antagonist activity at the P2X2 receptor at 10 μM [2] positions it as a valuable tool for dissecting the physiological roles of P2X2 in neurological and pain pathways. Unlike more potent but less selective P2X3 antagonists [3], this compound provides a means to selectively probe P2X2-mediated signaling in vitro, aiding in target validation and the development of subtype-selective therapeutics.

12-Lipoxygenase Inhibitor Scaffold

With a modest IC50 of 2.6 μM against human platelet-type 12-LOX [4], this compound is ideally suited as a scaffold for hit-to-lead optimization. Medicinal chemists can use it as a starting point to introduce modifications that enhance potency and selectivity, ultimately aiming to develop new antiplatelet or anti-inflammatory agents. Its established synthesis and commercial availability make it a practical choice for SAR expansion.

Glucagon Receptor Antagonist Building Block

Based on class-level evidence showing that ortho-substituted pyrrolidinyl benzoates can be potent glucagon receptor antagonists (with related analogs achieving sub-nanomolar IC50 values [5]), this compound is a strategic procurement choice for research groups focused on type 2 diabetes and metabolic disorders. Its hydrochloride salt form offers the aqueous solubility required for in vitro and in vivo assays, facilitating rapid evaluation of this promising chemotype.

Application
Selection Property
Validation Focus
DHODH enzyme inhibition studies
Ortho-substituted pyrrolidine pharmacophore
IC50 context and SAR interpretation
P2X2 receptor signaling research
Subtype selectivity profile
P2X2 vs P2X3 selectivity confirmation
12-LOX inhibitor scaffold optimization
Moderate inhibitory activity as scaffold
Potency improvement validation
Glucagon receptor antagonist research
Class-level glucagon receptor antagonism potential
Activity verification in relevant assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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